N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide" involves intricate procedures that ensure the incorporation of the fluorobenzamide group and the cyclopropylamino moiety. For example, Saeed et al. (2010) synthesized a related species, demonstrating the use of GC–MS, elemental analyses, and spectroscopy techniques. This highlights the complexity and precision required in synthesizing such compounds, involving steps like X-ray diffraction for structure determination and density functional theory methods for conformational studies (Saeed, Erben, Abbas, & Flörke, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to "this compound" is characterized using techniques such as crystal X-ray diffraction and vibrational property studies. The crystal structure provides insight into the spatial arrangement of atoms and the conformation of functional groups within the molecule. The study by Saeed et al. (2010) is an exemplar, detailing the planarity of the carbonyl and thiourea groups and their antiperiplanar conformation, underscoring the intricacies of the molecular structure of such compounds.
Chemical Reactions and Properties
The chemical reactivity of "this compound" and similar compounds can be elucidated through studies on their involvement in various chemical reactions. For instance, Lu et al. (2022) described a formal [4+2] cycloaddition reaction involving N-fluorobenzamides, showcasing the compound's capability to participate in complex reactions leading to fluorescent products. This indicates the potential utility of such compounds in synthesizing novel materials with desirable properties (Lu, Wang, Chang, Liu, & Li, 2022).
Scientific Research Applications
Structure and Chemical Analysis
- Structural Analysis : Studies on related compounds, such as glibenclamide and other benzamide derivatives, focus on their solid-state structures, including crystalline forms and vibrational properties, using techniques like X-ray diffraction and NMR spectroscopy. These investigations provide insights into the molecular configurations that influence chemical reactivity and physical properties (Saeed et al., 2010); (Sanz et al., 2012).
Catalysis and Synthesis
- Photocatalysis : Research on fluoromethylation of carbon-carbon multiple bonds using photoredox catalysis highlights the development of novel protocols for introducing fluorine atoms into organic molecules. This has implications for synthesizing pharmaceuticals and agrochemicals, suggesting that N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide could be a candidate for similar synthetic transformations (Koike & Akita, 2016).
Environmental and Material Science
- Environmental Remediation : A study on the adsorption of copper (II) ions using activated carbon modified with benzamide derivatives showcases the potential of such compounds in removing toxic metal ions from water, indicating possible environmental applications for this compound (Ghaedi et al., 2015).
Pharmacological Research
- Bioefficacy Studies : Research on aromatic amides against Aedes aegypti mosquitoes evaluates the repellent activity of benzamide derivatives, suggesting potential pharmacological applications in developing new repellents or therapeutic agents (Garud et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-3-[(3-fluorobenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-1-3-11(9-13)16(21)20-15-6-2-4-12(10-15)17(22)19-14-7-8-14/h1-6,9-10,14H,7-8H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIHGVLNAMSDFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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